molecular formula C13H11NO2 B1680751 Salicylanilide CAS No. 87-17-2

Salicylanilide

Cat. No.: B1680751
CAS No.: 87-17-2
M. Wt: 213.23 g/mol
InChI Key: WKEDVNSFRWHDNR-UHFFFAOYSA-N
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Description

Salicylanilide is a chemical compound that is the amide of salicylic acid and aniline. It is classified as both a salicylamide and an anilide. This compound has a wide range of pharmacological uses, particularly in its halogenated forms. This compound derivatives have been used for decades in human and veterinary medicine as anthelmintics, disinfectants, and antifungal agents .

Biochemical Analysis

Biochemical Properties

Salicylanilide plays a role in biochemical reactions by interacting with various enzymes and proteins. For instance, it has been found to interact with multidrug efflux pumps and nitroreductase, two key enzymes in Gram-negative bacteria . These interactions can influence the susceptibility of these bacteria to this compound .

Cellular Effects

This compound can have profound effects on various types of cells and cellular processes. For example, when efflux in Gram-negative bacteria is compromised, this compound can become a potent antibiotic, dissipating the proton motive force (PMF), increasing oxidative stress, and reducing ATP production to cause cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Specifically, it can bind to multidrug efflux pumps and nitroreductase, inhibiting their function and leading to increased susceptibility of Gram-negative bacteria to the compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has been found that enhanced nitroreductase activity can lead to adaptive resistance to this compound. This also causes collateral susceptibility to clinical nitro-prodrug antibiotics .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been found to synergize with the membrane permeabilizing antibiotic colistin against high-density infections of multidrug-resistant Gram-negative clinical isolates in a murine abscess model .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as multidrug efflux pumps and nitroreductase, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. For instance, it has been found to localize to specific compartments or organelles in cells through interactions with targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylanilide is conventionally prepared by reacting salicylic acid with aniline in the presence of a condensing agent such as phosphorus trichloride. The reaction is exothermic and typically involves the slow addition of phosphorus trichloride to a mixture of salicylic acid and aniline. The reaction mixture is then heated to an elevated temperature to complete the elimination of hydrogen chloride .

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to manage the exothermic nature of the reaction and to ensure high yields of pure this compound. The use of phosphorus trichloride as a condensing agent is common due to its effectiveness in facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

Salicylanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Salicylanilide and its derivatives have a wide range of scientific research applications:

    Chemistry: Used as intermediates in the synthesis of various organic compounds.

    Biology: Studied for their antimicrobial and antifungal properties.

    Medicine: Halogenated derivatives are used as anthelmintics and have shown potential in anticancer research. .

    Industry: Used in the formulation of disinfectants and antiseptics.

Comparison with Similar Compounds

Salicylanilide is unique due to its broad spectrum of biological activities. Similar compounds include:

This compound stands out due to its versatility and the extensive research into its various pharmacological applications.

Properties

IUPAC Name

2-hydroxy-N-phenylbenzamide
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InChI

InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
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InChI Key

WKEDVNSFRWHDNR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O
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Molecular Formula

C13H11NO2
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Related CAS

2593-10-4 (hydrochloride salt)
Record name Salicylanilide [NF]
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DSSTOX Substance ID

DTXSID7021784
Record name Salicylanilide
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Molecular Weight

213.23 g/mol
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Physical Description

Odorless solid; [Merck Index] Light tan powder; [Alfa Aesar MSDS]
Record name Salicylanilide
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Vapor Pressure

0.00000002 [mmHg]
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CAS No.

87-17-2
Record name Salicylanilide
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Record name Benzamide, 2-hydroxy-N-phenyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do salicylanilides exert their antimicrobial effects?

A: Salicylanilides demonstrate a complex mechanism of action against various microorganisms, involving multiple targets. Some studies suggest they disrupt cell membrane function, [] while others point to the inhibition of essential enzymes like two-component regulatory systems (TCS) [] or interference with energy production by disrupting the proton motive force. []

Q2: Are there specific structural features of salicylanilides that contribute to their antimicrobial activity?

A: Yes, research has revealed a strong structure-activity relationship for salicylanilides. Lipophilicity, influenced by the presence of halogen or alkyl substituents, plays a crucial role in their activity. [, ] For instance, salicylanilides halogenated at specific positions (4′,5; 2′,4′,5; 3,4′,5; 3′,4′,5; 4,4′,5; 2′,3,4′,5; 3,3′,4′,5; 2′,3,4′,5,5′) exhibit high activity in the presence of soap. [] Additionally, electron-withdrawing groups, particularly in the salicyloyl ring, enhance activity, [] while hydrophobic groups in the anilide moiety also contribute to potency. []

Q3: How does the conformation of salicylanilides influence their activity?

A: Salicylanilides typically exist in two main conformations stabilized by intramolecular hydrogen bonds: the "closed-ring" conformation (OH…O=C hydrogen bonded) and the "open-ring" conformation (NH…O hydrogen bonded). [, ] The presence and position of substituents, especially at the 3- and/or 2′(6′)-positions, can shift the equilibrium between these conformations. [] This conformational flexibility might influence their interaction with biological targets and consequently their activity.

Q4: Can you elaborate on the interaction of salicylanilides with tubulin and their potential as anticancer agents?

A: Research has identified salicylanilides as potential inhibitors of tubulin polymerization, a crucial process for cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and ultimately cell death, suggesting their potential as anticancer agents. Notably, some salicylanilides, like compound 6 in a specific study, demonstrate similar effects on tubulin polymerization and cell cycle arrest as the known tubulin inhibitor TUB015. []

Q5: How do salicylanilides interact with the STAT3 signaling pathway?

A: Salicylanilides have shown promising activity as inhibitors of the STAT3 signaling pathway, a key regulator of cell growth and survival often dysregulated in cancer. They can reduce the levels of phosphorylated STAT3 (p-STAT3Tyr705), a crucial step in STAT3 activation, without affecting the total STAT3 protein levels. [] This selective inhibition of STAT3 phosphorylation highlights their potential as targeted anticancer therapies.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of salicylanilides?

A: Research indicates that salicylanilides are well-absorbed following oral administration. [] They are primarily metabolized in the liver, forming sulphate and glucuronide conjugates of the parent compound and various phenolic metabolites. [] Excretion occurs through both urine and bile, with radioactivity detectable in tissues like blood, kidney, liver, and fat several days post-administration. [] Interestingly, studies have observed sex-differences in both the excretion route and the proportions of urinary metabolites. []

Q7: Are there strategies to improve the delivery and targeting of salicylanilides?

A: Yes, ongoing research explores various drug delivery strategies to enhance the efficacy and reduce potential side effects of salicylanilides. One promising approach involves conjugating salicylanilides to carrier peptides, such as oligotuftsins, to improve their cellular uptake and targeting to specific tissues like glioblastoma cells. []

Q8: What analytical techniques are commonly employed for the characterization and quantification of salicylanilides?

A8: Several analytical methods are utilized for studying salicylanilides, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with fluorescence detection (HPLC-FLD), enables the separation and quantification of various halogenated salicylanilides in complex mixtures like cosmetics. [, ]
  • Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is extensively used to elucidate the structure and conformation of salicylanilides. [, ] Infrared (IR) spectroscopy provides information about functional groups and hydrogen bonding patterns. []
  • Densitometry: This technique, coupled with thin-layer chromatography, can be employed to detect and quantify salicylanilides, using visualizing reagents like brilliant green to enhance sensitivity. []

Q9: What is the environmental impact of salicylanilides, and are there measures to mitigate potential risks?

A: While salicylanilides offer several benefits, it is essential to consider their potential environmental impact. Some salicylanilides, like compound 4c in a particular study, demonstrated reduced toxicity in fish (Danio rerio) compared to the parent compound niclosamide, highlighting the possibility of designing safer alternatives. [] Additionally, research focusing on the biodegradability and environmental fate of salicylanilides is crucial to ensure their responsible use and minimize potential ecological risks.

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